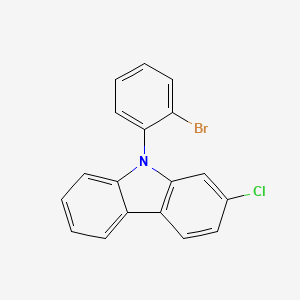
9H-Carbazole,9-(2-bromophenyl)-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole,9-(2-bromophenyl)-2-chloro- is a chemical compound with the molecular formula C18H12BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom attached to a phenyl group and a chlorine atom on the carbazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole,9-(2-bromophenyl)-2-chloro- typically involves the reaction of carbazole with 2-bromophenyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 9H-Carbazole,9-(2-bromophenyl)-2-chloro- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole,9-(2-bromophenyl)-2-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of carbazole derivatives with substituted functional groups in place of bromine or chlorine.
Scientific Research Applications
9H-Carbazole,9-(2-bromophenyl)-2-chloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9H-Carbazole,9-(2-bromophenyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit certain enzymes involved in cellular processes, leading to its potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9H-Carbazole,9-(2-bromophenyl)-
- 9H-Carbazole,9-(2-chlorophenyl)-
- 9H-Carbazole,9-(2-fluorophenyl)-
Uniqueness
9H-Carbazole,9-(2-bromophenyl)-2-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This dual halogenation makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar carbazole derivatives.
Properties
Molecular Formula |
C18H11BrClN |
|---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
9-(2-bromophenyl)-2-chlorocarbazole |
InChI |
InChI=1S/C18H11BrClN/c19-15-6-2-4-8-17(15)21-16-7-3-1-5-13(16)14-10-9-12(20)11-18(14)21/h1-11H |
InChI Key |
PRZOQAGSTOAHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=C4Br)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


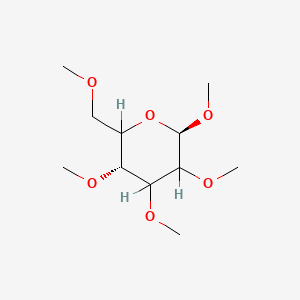
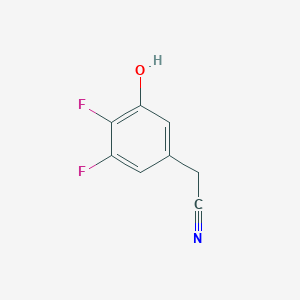
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)
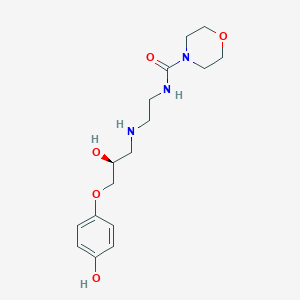
![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)

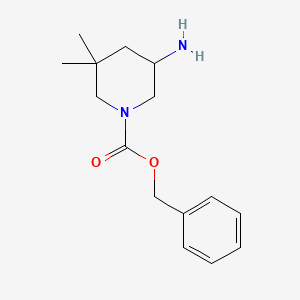
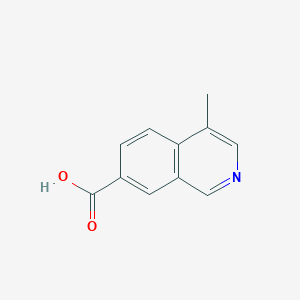
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)
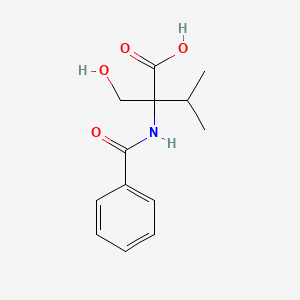
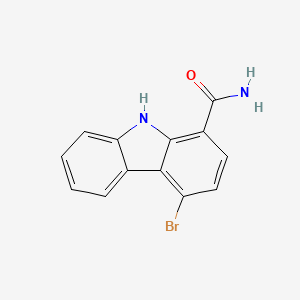
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
